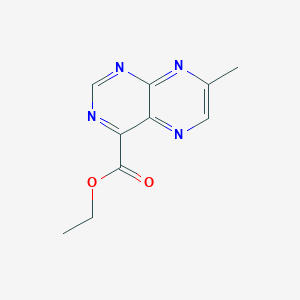

Ethyl 7-methylpteridine-4-carboxylate

Beschreibung

Ethyl 7-methylpteridine-4-carboxylate is a synthetic pteridine derivative characterized by a methyl group at position 7 and an ethyl ester moiety at position 4 of the bicyclic pteridine core. Pteridines are aromatic heterocyclic systems comprising fused pyrimidine and pyrazine rings, widely studied for their roles in biological processes (e.g., as coenzymes, pigments, and enzyme inhibitors) .

Eigenschaften

CAS-Nummer |

16008-52-9 |

|---|---|

Molekularformel |

C10H10N4O2 |

Molekulargewicht |

218.21 g/mol |

IUPAC-Name |

ethyl 7-methylpteridine-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

ARCJZLUZSFMSBJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

Kanonische SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

Synonyme |

7-Methyl-4-pteridinecarboxylic acid ethyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Pteridine Derivatives

Ethyl 4-Dimethylamino-8-Methyl-7-Oxo-Pteridine-6-Carboxylate

- Structure: Features a dimethylamino group at position 4, a methyl group at position 8, and a ketone at position 7, with an ethyl ester at position 5.

- Key Differences: Unlike Ethyl 7-methylpteridine-4-carboxylate, this compound has a ketone (oxo) group and dimethylamino substituent, which may enhance hydrogen-bonding capacity and alter electronic properties.

- Applications : Used as a high-purity research chemical (95% purity) for pharmacological studies and custom synthesis .

Pyrimidine and Piperidine Analogs

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Pyrimidine core with chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.

- Key Differences : The pyrimidine core lacks the fused pyrazine ring of pteridines. The carboxylic acid group (vs. ethyl ester) reduces lipophilicity, impacting bioavailability.

- Applications : Used in agrochemical and pharmaceutical synthesis .

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride

- Structure : Piperidine ring with a methyl group and ethyl ester at position 4.

- Key Differences : Saturated six-membered ring (piperidine) vs. aromatic pteridine. The hydrochloride salt enhances solubility for pharmaceutical formulations.

- Applications : Intermediate in drug synthesis (e.g., antipsychotics, antivirals) .

Complex Esters with Bicyclic Cores

8-O-Acetylshanzhiside Methyl Ester

- Structure : Cyclopenta[c]pyran core with acetyloxy, hydroxy, and methyl ester groups.

- Key Differences : The bicyclic system differs from pteridine, and multiple oxygen substituents increase polarity.

- Applications : Reference standard in pharmacological and cosmetic research .

Research Findings and Implications

- Reactivity : Ethyl esters in pteridines (e.g., ) and piperidines (e.g., ) are hydrolytically labile, enabling prodrug strategies.

- Biological Activity : Methyl and halogen substituents (e.g., in ) influence binding affinity to enzymes or receptors.

- Synthetic Utility : Ethyl 7-methylpteridine-4-carboxylate’s methyl group may sterically hinder reactions at position 7, directing functionalization to other positions.

Notes and Limitations

- Data Gaps : Direct experimental data on Ethyl 7-methylpteridine-4-carboxylate is absent in the provided evidence; comparisons rely on structural analogs.

- Future Research : Prioritize synthesis and characterization (e.g., NMR, HPLC) to validate inferred properties. Biological assays could compare its activity with analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.